molecular formula C20H21N3O5S2 B10935957 ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10935957
M. Wt: 447.5 g/mol
InChI Key: CGSQZXGBIVSAFG-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of furan, oxadiazole, and thiophene rings within its structure suggests a wide range of biological and chemical activities.

Preparation Methods

The synthesis of ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The preparation typically begins with the synthesis of the furan and oxadiazole intermediates, followed by their coupling with thiophene derivatives. Common synthetic routes include:

    Furan Synthesis: Furan derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Oxadiazole Formation: The formation of the oxadiazole ring can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Thiophene Derivatives: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.

    Coupling Reactions: The final coupling of these intermediates is typically carried out under conditions that promote the formation of the desired ester and amide bonds.

Chemical Reactions Analysis

Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science:

    Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with different biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. For example, the oxadiazole ring can inhibit certain enzymes by binding to their active sites, while the thiophene ring can interact with receptors involved in inflammatory pathways.

Comparison with Similar Compounds

Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.

    Oxadiazole Derivatives: Compounds containing oxadiazole rings are often used as antimicrobial and anticancer agents.

    Furan Derivatives: Furan-containing compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

The unique combination of these heterocyclic rings in this compound makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H21N3O5S2/c1-2-26-19(25)16-12-7-4-3-5-9-14(12)30-18(16)21-15(24)11-29-20-23-22-17(28-20)13-8-6-10-27-13/h6,8,10H,2-5,7,9,11H2,1H3,(H,21,24)

InChI Key

CGSQZXGBIVSAFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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